Methyl Orange, SAJ first grade

Description

Significance as a Model Compound in Environmental and Analytical Chemistry Research

Methyl Orange's significance as a model compound stems from several factors. As a representative azo dye, it is a common water pollutant originating from industries such as textiles, paper, and food. taylorandfrancis.comijpsat.org Its presence in wastewater poses environmental concerns due to its low biodegradability and potential toxicity. taylorandfrancis.comijpsat.orgnih.gov Consequently, MO is frequently used in studies investigating wastewater treatment methods, including adsorption, photocatalytic degradation, and biological degradation. researchgate.netijpsat.orgnih.govmdpi.comjournaljmsrr.comnanobioletters.comacs.orgnih.govmdpi.comtandfonline.comresearchgate.net Its distinct spectroscopic properties, particularly its strong absorption in the visible spectrum (around 428-463 nm), make it relatively easy to monitor its concentration and degradation progress using techniques like UV-Vis spectrophotometry. researchgate.netjournaljmsrr.comupb.ro

In analytical chemistry, MO serves as a model analyte for developing and validating new detection and quantification methods. upb.romdpi.comtandfonline.comresearchgate.net Its electrochemical activity allows for its use in the development of electrochemical sensors. tandfonline.comresearchgate.net Furthermore, its well-defined color change and spectroscopic characteristics are useful for evaluating the performance of new analytical techniques and materials designed for dye detection and removal. upb.romdpi.comtandfonline.com

Interdisciplinary Research Landscape and Key Challenges

Research involving Methyl Orange is inherently interdisciplinary, drawing upon principles from chemistry, environmental science, materials science, biology, and engineering. Investigating its degradation involves understanding chemical kinetics, photocatalysis mechanisms, microbial metabolism, and material adsorption properties. Developing sensitive detection methods requires expertise in electrochemistry, spectroscopy, and sensor design.

Key challenges in Methyl Orange research include:

Developing efficient and cost-effective degradation methods: While various methods exist for MO degradation, achieving high efficiency, especially at low concentrations and in complex matrices, remains a challenge. nih.govmdpi.comacs.org

Understanding degradation pathways and intermediate products: Identifying the complete degradation pathways and assessing the toxicity of intermediate products is crucial for ensuring environmental safety. nih.govnih.gov

Designing highly sensitive and selective detection methods: The ability to detect MO at very low concentrations in various environmental samples is essential for monitoring and regulatory purposes. mdpi.comtandfonline.com

Developing reusable and sustainable materials for adsorption and catalysis: Creating materials that can effectively remove or degrade MO and be easily regenerated for multiple uses is important for practical applications. acs.orgmdpi.comscirp.org

Investigating the behavior of MO in complex environmental systems: Understanding how MO interacts with other pollutants and environmental factors in real-world scenarios is necessary for accurate risk assessment and remediation strategies.

Detailed research findings often involve exploring the effects of various parameters such as pH, temperature, catalyst concentration, contact time, and initial dye concentration on the efficiency of MO removal or degradation. ijpsat.orgnih.govmdpi.comjournaljmsrr.comnanobioletters.comacs.orgnih.govresearchgate.net For instance, studies on photocatalytic degradation using materials like TiO₂ or nanocomposites have shown that factors like catalyst dosage, pH, and irradiation time significantly influence degradation efficiency. researchgate.netmdpi.comjournaljmsrr.comnanobioletters.comacs.orgresearchgate.net Adsorption studies using various materials like activated carbon, chitosan (B1678972) composites, or metal-organic frameworks investigate adsorption capacity, kinetics, and isotherms under different conditions. ijpsat.orgnih.govmdpi.comtandfonline.comresearchgate.net

Below is an example of how data from research findings could be presented in a table format, illustrating the effect of a specific parameter on Methyl Orange degradation:

| Parameter (e.g., Catalyst Concentration) | Condition 1 | Condition 2 | Condition 3 | Degradation Efficiency (%) |

| Catalyst A | X g/L | - | - | Y |

| Catalyst A | Y g/L | - | - | Z |

| Catalyst A | Z g/L | - | - | W |

Another example could show the effect of pH on degradation efficiency:

| pH Value | Degradation Efficiency (%) |

| 3 | A |

| 7 | B |

| 9 | C |

Research findings also include kinetic and thermodynamic studies to understand the mechanisms of MO removal or degradation. ijpsat.orgnih.govtandfonline.comresearchgate.net For example, adsorption kinetics are often described by models like pseudo-first-order or pseudo-second-order, while isotherms can be analyzed using Langmuir or Freundlich models. ijpsat.orgnih.govtandfonline.comresearchgate.net

The interdisciplinary nature of MO research is evident in studies combining different approaches, such as using biological methods in conjunction with physical or chemical treatments, or integrating material science with analytical techniques for enhanced detection or removal. nih.govnih.govscirp.org Addressing the challenges associated with Methyl Orange pollution and analysis requires continued collaboration across these scientific domains.

Structure

3D Structure of Parent

Properties

CAS No. |

547-58-0 |

|---|---|

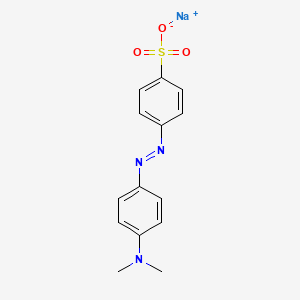

Molecular Formula |

C14H15N3NaO3S |

Molecular Weight |

328.34 g/mol |

IUPAC Name |

sodium 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20); |

InChI Key |

LOJHDGOZROMANL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Color/Form |

ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES |

melting_point |

>300 °C |

Other CAS No. |

547-58-0 |

physical_description |

4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992) Orange powder, insoluble in water; [CAMEO] |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

502-02-3 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER PRACTICALLY INSOL IN ALC INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE 20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol In water= 200 mg/l at 25 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. 13025 C.I. Acid Orange 52 C.I. Acid Orange-52 C.I.-13025 Gold Orange helianthine methyl orange methyl orange, 35S-labeled methyl orange, sodium salt p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt Tropaeolin D |

Origin of Product |

United States |

Degradation Pathways and Mechanistic Elucidation of Methyl Orange

Photocatalytic Degradation Investigations

Photocatalytic degradation utilizes semiconductor materials as catalysts to facilitate chemical reactions upon illumination, leading to the breakdown of organic pollutants like methyl orange.

Advanced Semiconductor Photocatalysts (e.g., TiO₂, Zn-TiO₂, C-N-Codoped TiO₂, MoS₂/Co₃O₄ Nanohybrids, Fe/Cu/Ag Nanoparticles)

Titanium dioxide (TiO₂) is a widely studied semiconductor photocatalyst for methyl orange degradation due to its low cost, chemical stability, non-toxicity, and high photocatalytic activity. nveo.orgbohrium.com Its effectiveness is attributed to the generation of electron-hole pairs upon irradiation with energy greater than its band gap, which can then produce reactive oxygen species capable of degrading organic molecules. nveo.org

Various modifications and composite materials have been explored to enhance the photocatalytic efficiency of TiO₂ under visible light and improve charge separation. These include doping with other elements or combining TiO₂ with other materials. Zinc doping has been shown to enhance the photocatalytic activity of TiO₂ by modifying its electronic and structural properties, facilitating photoinduced charge transfer processes and the generation of reactive oxygen species. insparagonsociety.org C-N-codoped TiO₂ has also demonstrated high removal percentages of methyl orange under visible light irradiation. ekb.eg The addition of C-N-codoped TiO₂ catalyst resulted in approximately 94% color removal of a 5 mg/L methyl orange solution after 180 minutes of irradiation. ekb.eg

Beyond modified TiO₂, other advanced semiconductor photocatalysts have been investigated. MoS₂/Co₃O₄ nanohybrids have been explored for their potential in methyl orange degradation. Nanoparticles involving metals such as iron (Fe), copper (Cu), and silver (Ag) have also been utilized. bme.hu For instance, Fe/Cu/Ag trimetallic nanoparticles have shown effectiveness in the catalytic degradation of methyl orange. mdpi.com

Kinetics and Reaction Mechanisms (e.g., Pseudo-First Order, Langmuir-Hinshelwood Models, Reactive Oxygen Species Generation, Electron Transfer Processes)

The kinetics of methyl orange photocatalytic degradation are frequently described by the pseudo-first-order kinetic model. nveo.orgekb.egmdpi.comnih.govresearchgate.netnih.gov This model suggests that the degradation rate is proportional to the concentration of methyl orange. The Langmuir-Hinshelwood model is also commonly applied to describe the relationship between the degradation rate and the initial dye concentration, particularly at relatively low initial concentrations. bohrium.comekb.egnih.govmdpi.commdpi.com

The mechanism of photocatalytic degradation typically involves the generation of electron-hole pairs on the surface of the semiconductor photocatalyst upon light absorption. These charge carriers can then react with water and dissolved oxygen to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). insparagonsociety.orgnih.gov These highly reactive species are primarily responsible for the oxidative degradation of methyl orange molecules. Electron transfer processes between the photocatalyst and the dye molecule also play a crucial role in the degradation pathway. insparagonsociety.org

Identification and Analysis of Degradation Byproducts and Intermediates (e.g., LC-MS/MS Techniques)

Identifying and analyzing the degradation byproducts and intermediates is crucial for understanding the complete degradation pathway of methyl orange. Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose. ekb.egmdpi.com

Studies using LC-MS/MS have identified organic byproducts formed during the photocatalytic degradation of methyl orange. ekb.egmdpi.comcapes.gov.brnih.gov Proposed degradation pathways often involve the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color of methyl orange. mdpi.combme.hu Other degradation routes can include hydroxylation, asymmetric cleavage followed by reduction of the sulfonate group and aromatic ring removal, and consecutive demethylation reactions. capes.gov.brnih.gov The identified intermediates can be further degraded into smaller, less harmful molecules, eventually leading to complete mineralization into carbon dioxide and water. ekb.egmdpi.commdpi.com

Influence of Operational Parameters on Photodegradation Kinetics (e.g., pH, Catalyst Dosage, Initial MO Concentration)

Several operational parameters significantly influence the kinetics and efficiency of methyl orange photodegradation.

pH: The initial pH of the methyl orange solution plays a critical role. Acidic conditions have been shown to result in high removal percentages in some photocatalytic processes using C-N-codoped TiO₂. ekb.eg However, other studies indicate that degradation efficiency can decrease with increasing pH, with optimal degradation observed at lower pH values. futo.edu.ng The effect of pH can vary depending on the specific photocatalyst used and the surface charge of the catalyst and the ionic state of the dye molecule at different pH values.

Catalyst Dosage: The amount of photocatalyst used affects the degradation rate. Increasing the catalyst dosage generally increases the total active surface area, providing more active sites for the reaction and leading to a higher number of degraded dye molecules. ekb.eg However, there is often an optimal catalyst dosage beyond which the efficiency may decrease due to light scattering and reduced light penetration. ekb.eg

Initial MO Concentration: The initial concentration of methyl orange also impacts the degradation kinetics. Higher initial dye concentrations can lead to slower degradation rates. ekb.egmdpi.com This is often attributed to the limited number of active sites on the catalyst surface and the reduced light penetration into the solution at higher dye concentrations. ekb.eg

Here is a table summarizing some research findings on the influence of operational parameters:

| Catalyst | Parameter | Trend with Increasing Parameter | Effect on Degradation Efficiency/Rate | Source |

| C-N-codoped TiO₂ | Initial MO Conc. | Increasing | Kinetics constant became higher by decreasing initial concentration. ekb.eg | ekb.eg |

| C-N-codoped TiO₂ | Catalyst Dosage | Increasing | Increased color removal up to an optimal dosage (0.45 g/L). ekb.eg | ekb.eg |

| C-N-codoped TiO₂ | Initial pH | Acidic conditions favored | High removal percentage at acidic pH. ekb.eg | ekb.eg |

| Fe/Cu/Ag Nanoparticles | Initial MO Conc. | Increasing | Degradation decreased. mdpi.com | mdpi.com |

| Fe/Cu/Ag Nanoparticles | Nanoparticle Dosage | Increasing | Increased degradation rate constant. mdpi.com | mdpi.com |

| Fe/Cu/Ag Nanoparticles | pH | Decreasing | Lower pH was more favorable. mdpi.com | mdpi.com |

| Copper/Graphite Electrodes (Electrochemical) | Initial MO Conc. | Increasing | Degradation efficiency decreased. bme.huresearchgate.net | bme.huresearchgate.net |

| Copper/Graphite Electrodes (Electrochemical) | Current Density | Increasing | Increased degradation efficiency. bme.huresearchgate.net | bme.huresearchgate.net |

| Copper/Graphite Electrodes (Electrochemical) | pH | Increasing | Degradation efficiency decreased (highest at pH 3). bme.hufuto.edu.ngresearchgate.net | bme.hufuto.edu.ngresearchgate.net |

| Copper/Graphite Electrodes (Electrochemical) | Temperature | Increasing | Degradation efficiency decreased (highest at 30 °C). futo.edu.ng | futo.edu.ng |

Electrochemical Degradation Processes

Electrochemical degradation offers an alternative approach for treating methyl orange contaminated water, utilizing electrical energy to drive redox reactions that break down the dye molecules.

Electrode Material Design and Functionalization (e.g., Copper/Graphite Electrodes, Polymer-Modified Electrodes)

The choice and design of electrode materials are critical for the efficiency of electrochemical degradation of methyl orange. Various electrode materials have been investigated. Copper/graphite electrodes have been shown to be effective for methyl orange degradation in aqueous solutions. bme.hufuto.edu.ngresearchgate.net In studies using copper/graphite electrodes, the degradation process followed a first-order kinetic model. bme.huresearchgate.net

Polymer-modified electrodes have also been explored for their potential in enhancing the electrochemical degradation of methyl orange. These modifications can improve the electrode's catalytic activity, selectivity, and stability. Novel polymer disk electrodes have been fabricated and used for methyl orange degradation, achieving high efficiencies. researchgate.net

| Electrode Material | Degradation Efficiency | Conditions | Source |

| Copper/Graphite | 97.88% - 97.34% | Higher current densities (0.8-1.33 mA/mm²) futo.edu.ng | futo.edu.ng |

| Copper/Graphite | 98% | 1M KCl electrolyte, 30 minutes futo.edu.ng | futo.edu.ng |

| Copper/Graphite | 97.2% | 1M NaCl electrolyte futo.edu.ng | futo.edu.ng |

| Copper/Graphite | 98% | pH 3 futo.edu.ng | futo.edu.ng |

| Copper/Graphite | 99% | 30 °C futo.edu.ng | futo.edu.ng |

| Copper/Graphite | 98% | pH 9, 70 min electrolysis time bme.huresearchgate.net | bme.huresearchgate.net |

| Nb/PbO₂ | 99.6% | Electrochemical degradation of methyl orange wastewater bme.hu | bme.hu |

| Novel polymer disk electrode | Almost 100% | Within 13 minutes bme.hu | bme.hu |

| Fe/Ag nanoparticles immobilized on polyacrylonitrile (B21495) nanofibers | >96% | Using EDTA chelating agents bme.hu | bme.hu |

Electrochemical Reaction Mechanisms and Current Density Effects

Electrochemical methods offer a promising approach for the degradation of Methyl orange through direct and indirect oxidation processes. The efficiency of electrochemical degradation is significantly influenced by factors such as electrode material, electrolyte composition, pH, and current density. bme.huresearchgate.net

The mechanism often involves the generation of strong oxidizing species, such as hydroxyl radicals (•OH) and active chlorine species, at the anode surface. mdpi.comelectrochemsci.org These radicals are highly reactive and can attack the Methyl orange molecule, leading to the cleavage of the azo bond and the oxidation of the aromatic rings. researchgate.net

Current density plays a crucial role in electrochemical degradation. Increasing the current density generally enhances the degradation rate by increasing the generation rate of these oxidizing species. bme.humdpi.com Studies have shown that higher current densities can lead to significantly faster decolorization and degradation of Methyl orange. bme.humdpi.com For instance, increasing the current density from 10 to 40 mA cm⁻² resulted in a notable increase in the rate constant for Methyl orange decolorization in one study. mdpi.com Optimal current density needs to be determined for specific electrode materials and system configurations to achieve high efficiency without excessive energy consumption or undesirable side reactions. researchgate.netelectrochemsci.org

The electrochemical degradation of Methyl orange using copper/graphite electrodes has been shown to follow a first-order kinetic model. bme.hu The degradation efficiency was observed to decrease with increasing initial Methyl orange concentration but increased steadily with current density. bme.hu

Bioremediation and Enzymatic Degradation

Bioremediation, utilizing microorganisms and their enzymes, presents an environmentally friendly approach for the degradation of Methyl orange. researchgate.netrsc.org Microorganisms can decolorize and degrade azo dyes through various enzymatic mechanisms. researchgate.netacs.org

Enzymatic Pathways (e.g., Laccase-Mediated Degradation)

Enzymes, particularly oxidoreductases like laccases, play a significant role in the enzymatic degradation of azo dyes such as Methyl orange. scispace.comniscpr.res.in Laccases catalyze the oxidation of phenolic and non-phenolic compounds, often involving the removal of a hydrogen atom from a hydroxyl group via electron oxidation. scispace.com This process can lead to the cleavage of the azo bond in Methyl orange. scispace.com

The degradation mechanism of Methyl orange by laccase from Aspergillus ochraceus, for example, involves the formation of a carbocation, an electron-deficient intermediate, which is then susceptible to nucleophilic attack, resulting in the asymmetric cleavage of the azo bond. scispace.com This can lead to the formation of products like p-N,N'-dimethylamine phenyldiazine and p-hydroxybenzene sulfonic acid. scispace.com While some studies initially considered these products potentially toxic, further research on biological treatment has suggested that the resulting amine and amide derivatives may have lower phytotoxicity levels. scispace.com

Laccases from fungal organisms are often more applicable for azo dye degradation due to their higher redox potential compared to some bacterial laccases. scispace.com However, bacterial laccases also show potential in Methyl orange bioremediation. niscpr.res.in The presence of redox mediators, such as 1-hydroxybenzotriazole (B26582) (HBT), can further improve the laccase-mediated degradation of Methyl orange. uminho.pt

Microbial Degradation Mechanisms

Microorganisms, including various bacterial strains, can effectively decolorize and degrade Methyl orange. acs.orgnih.govmdpi.com The initial step in microbial decolorization of azo dyes often involves the reductive cleavage of the azo bond (-N=N-), primarily catalyzed by azoreductase enzymes. acs.orgmdpi.comijcce.ac.ir This cleavage breaks the chromophoric group responsible for the color.

For Methyl orange, this reductive cleavage can lead to the formation of aromatic amines, such as sulfonamide and N,N-dimethylbenzyl-1,4-diamine. acs.org These intermediate products can then undergo further degradation through various pathways, including desulfonation, deamination, or transformation into other organic acids. acs.org Some studies suggest that the degradation products can be further metabolized, potentially leading to complete mineralization. mdpi.comijcce.ac.ir

Bacterial strains like Franconibacter sp., 1MS have demonstrated the ability to degrade Methyl orange under static conditions, with the mechanism involving enzymatic biodegradation rather than just bio-adsorption. acs.org Pseudomonas aeruginosa has also been shown to effectively degrade and mineralize Methyl orange, with enzymes like azoreductase, peroxidases, and laccases being involved in the process. mdpi.com The degradation efficiency can be influenced by factors such as pH, temperature, and the presence of carbon sources and salts. researchgate.netmdpi.com

Microbial degradation pathways can vary depending on the specific microbial strain and environmental conditions. Some pathways involve the initial azo bond cleavage followed by the degradation of the resulting aromatic amines, while others may involve different enzymatic reactions. researchgate.netacs.orgijcce.ac.ir

Advanced Oxidation Processes (AOPs) for Methyl Orange Transformation

Advanced Oxidation Processes (AOPs) are powerful techniques for the degradation of refractory organic pollutants like Methyl orange in wastewater. carta-evidence.orgresearchgate.netscielo.org.za AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively oxidize and break down complex organic molecules. scielo.org.zaacs.orgbohrium.com

Various AOPs have been applied to the degradation of Methyl orange, including Fenton, photo-Fenton, electro-Fenton, UV/H₂O₂, ozonolysis, and photocatalysis. carta-evidence.orgresearchgate.netnih.gov

The Fenton process and its variants (photo-Fenton, electro-Fenton) utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. carta-evidence.orgscielo.org.za Studies have shown that the electro-Fenton process can be particularly efficient for Methyl orange degradation, achieving high removal rates in a short time. carta-evidence.org Factors such as the concentration of Fe²⁺, H₂O₂, initial dye concentration, and current density influence the efficiency of Fenton-based processes. carta-evidence.orgresearchgate.net

UV/H₂O₂ is another effective AOP where UV irradiation promotes the generation of hydroxyl radicals from hydrogen peroxide, leading to the degradation of Methyl orange. researchgate.netacs.org The degradation rate in UV/H₂O₂ systems is influenced by factors like H₂O₂ dosage, UV intensity, and initial dye concentration. researchgate.net

Photocatalysis, often employing semiconductor photocatalysts like TiO₂, involves the generation of electron-hole pairs upon irradiation with UV or visible light. These charge carriers can then react with water and oxygen to produce reactive species like •OH, which degrade the dye. acs.orgresearchgate.net Doping photocatalysts with metals like silver can enhance their efficiency for Methyl orange degradation. acs.org

Some AOPs can lead to significant mineralization of Methyl orange, reducing the total organic carbon (TOC) content in the wastewater. scielo.org.zanih.govekb.eg The degradation pathways in AOPs often involve the oxidative cleavage of the azo bond and the subsequent breakdown of the aromatic fragments. mdpi.combohrium.com

Comprehensive Degradation Kinetics Modeling and Validation

Understanding the kinetics of Methyl orange degradation is crucial for designing and optimizing treatment processes. Kinetic modeling helps in predicting the degradation rate under different operating conditions and elucidating the reaction mechanisms. researchgate.netnih.govnih.gov

Various kinetic models have been applied to describe the degradation of Methyl orange by different methods. Pseudo-first-order and pseudo-second-order kinetic models are commonly used to fit experimental data from batch degradation studies. bme.humdpi.comrsc.org

For electrochemical degradation, the process has been reported to follow first-order kinetics. bme.hu In AOPs like the Fenton process and photocatalysis, pseudo-first-order kinetics are frequently observed. electrochemsci.orgresearchgate.netekb.eg Microbial degradation can also follow pseudo-first-order kinetics, particularly in the initial stages. rsc.org

More complex models, such as the Langmuir-Hinshelwood model, are often used to describe photocatalytic degradation kinetics, taking into account the adsorption of the dye onto the catalyst surface. ekb.egnih.gov

Kinetic modeling involves determining rate constants and reaction orders based on experimental data obtained by monitoring the decrease in Methyl orange concentration over time under varying conditions (e.g., initial concentration, catalyst dosage, pH, temperature, current density). researchgate.netnih.govmdpi.com

Validation of kinetic models is typically performed by comparing the predicted degradation rates or concentrations with experimental results. researchgate.netnih.gov Techniques like Analysis of Variance (ANOVA) can be used to statistically validate the models and assess their reliability. researchgate.netnih.gov A satisfactory correlation between predicted and experimental data, often indicated by a high R² value, confirms the validity of the kinetic model. researchgate.netnih.gov

Modeling efforts can also involve considering factors like mass transfer and radiation transfer, especially in processes like photocatalysis. nih.gov Comprehensive models aim to provide a more accurate representation of the complex interactions occurring during the degradation process.

Example Data Table (Illustrative - Data needs to be extracted from search results):

| Degradation Method | Key Parameter Varied | Parameter Value | Methyl Orange Removal Efficiency (%) | Time (min) | Kinetic Model (Observed) | Citation |

| Electro-Fenton | Current Density | 1.25 mA cm⁻² | Maximum degradation rate: 30 mg coul⁻¹ | N/A | N/A | researchgate.net |

| Electro-Fenton | Current Density | Increased (e.g., 10 to 40 mA cm⁻²) | Increased efficiency | N/A | N/A | mdpi.com |

| Laccase (from Aspergillus ochraceus) | Enzyme presence | Present | Decolorization observed | N/A | N/A | scispace.com |

| Franconibacter sp., 1MS | Incubation Time | 18 h | Decolorization observed (enzymatic biodegradation) | 18 | N/A | acs.org |

| UV/H₂O₂ | H₂O₂ dosage | 0.1 mL to 20 mL MO solution | Complete degradation | 3 | Apparent first-order | researchgate.net |

| FeS₂/H₂O₂ (Fenton-like) | Reaction Time | 120 min | 96.4% MO removal | 120 | N/A | scielo.org.za |

| Fe/Cu/Ag Nanoparticles | Reaction Time | 1 min | 100% degradation (at low pH, low initial conc., high dosage) | 1 | Pseudo first-order | mdpi.com |

| C-N-codoped TiO₂ Photocatalysis (Visible Light) | Irradiation Time | 180 min | 94% color removal | 180 | Pseudo-first-order (Langmuir-Hinshelwood) | ekb.eg |

| Pseudomonas aeruginosa | Experimental Time | 72 h | 88.23% decolorization (optimized conditions) | 72 | N/A | mdpi.com |

| Ralstonia pickettii (immobilized) | Initial MO Concentration | 50 mg L⁻¹ | Degradation observed | N/A | Pseudo-first-order | rsc.org |

Interactive Data Table (Conceptual - Requires implementation for interactivity):

| Degradation Method | Key Parameter | Parameter Value | Methyl Orange Removal (%) | Time (min) | Observed Kinetics |

| Electrochemical | Current Density | 40 mA/cm² | ~100% decolorization | 7 | N/A |

| Bioremediation ( Pseudomonas aeruginosa ) | Time | 72 hours | 88.23% | 72 | N/A |

| AOP (Electro-Fenton) | Time | 5 minutes | 90.87% | 5 | Rapid kinetics |

| AOP (UV/H₂O₂) | Time | 3 minutes | Complete degradation | 3 | Apparent first-order |

| AOP (FeS₂/H₂O₂) | Time | 120 minutes | 96.4% | 120 | N/A |

| AOP (Fe/Cu/Ag Nanoparticles) | Time | 1 minute | 100% | 1 | Pseudo first-order |

| AOP (C-N-codoped TiO₂ Photocatalysis) | Time | 180 minutes | 94% (color removal) | 180 | Pseudo-first-order |

| Bioremediation ( Ralstonia pickettii immobilized) | Initial Concentration | 50 mg/L | Degradation observed | N/A | Pseudo-first-order |

Adsorption Phenomena and Surface Interaction Studies of Methyl Orange

Development of Novel Adsorbent Materials

A wide array of materials has been explored for their efficacy in adsorbing Methyl orange. These adsorbents are broadly classified based on their chemical composition, including carbon-based materials, clays (B1170129) and minerals, polymers and biomass-derived materials, nanoparticles, and composites. bohrium.comresearchgate.net Composites have been the most frequently utilized adsorbent group in recent studies, often incorporating nanoparticles and polymers as key constituents. bohrium.comresearchgate.net While nanoparticles have demonstrated excellent MO uptake, clays and minerals are notable for having the largest proportion of adsorbents with reported MO uptake capacities exceeding 1000 mg/g. bohrium.comresearchgate.net

Carbon-Based Adsorbents

Activated carbon (AC) remains a widely used and effective adsorbent for Methyl orange. vjol.info.vnmdpi.commdpi.com Studies have investigated AC derived from various sources, including agricultural wastes, to develop low-cost adsorbents. Activated carbon prepared from Acacia crassicarpa bark, for instance, showed a maximum adsorption capacity of 10.36 mg/g for MO, with the adsorption data fitting the Langmuir isotherm model. vjol.info.vn Another study on nanoporous carbon synthesized from agricultural wastes reported a BET surface area of 699.6 m²/g and a pore size of 2 nm. This material exhibited an adsorption capacity of 367.83 mg/g at 298 K for MO, also well-described by the Langmuir isotherm, indicating localized monolayer adsorption. mdpi.com Porous carbon material derived from potassium citrate (B86180) (PC-900) with a specific surface area of 1436 m² g⁻¹ demonstrated a high maximum adsorption capacity of 927 mg g⁻¹ for MO, following the Langmuir isotherm model. acs.org Commercial activated carbon has also been evaluated, showing optimal MO removal at pH 3 and a contact time of 30 minutes, with a maximum adsorption capacity of 129.8 mg/g. mdpi.com

Clay and Mineral Adsorbents

Clays and minerals represent a promising class of adsorbent materials for MO removal. ijcce.ac.ir Bentonite (B74815), primarily composed of montmorillonite (B579905), has been studied, with crude bentonite demonstrating a maximum adsorption capacity of 308 mg/g for MO at pH=3, and the adsorption process fitting the Langmuir-Freundlich and Baudu models. ijcce.ac.ir Heat-treated palygorskite clay has also been investigated, revealing that higher calcining temperatures can enhance MO removal performance. bohrium.comresearchgate.net The adsorption capacity of heat-treated palygorskite clay for MO initially increased with temperature, reaching a maximum at 700 °C, before decreasing. bohrium.com The leaching of exchangeable Mg²⁺ ions from palygorskite was identified as a crucial factor influencing adsorption capacity. bohrium.comresearchgate.net Modified local clay (Kaolinite) showed improved MO adsorption with decreasing temperature and pH. sapub.org While natural clays can be effective and economical, their adsorption efficiency for anionic dyes like MO is often poor unless modified. researchgate.net Surfactant modified montmorillonite (MMT) studies have indicated a decrease in MO adsorption capacity with increasing pH. uobaghdad.edu.iq

Polymer and Biomass-Derived Adsorbents

Polymer and biomass-derived materials have also been explored as adsorbents for Methyl orange. Chitosan-based materials are among these, with protonated cross-linked chitosan (B1678972) recognized for its MO adsorption capabilities. researchgate.netijcce.ac.ir A composite material synthesized from chitosan and magnesium oxide nanoparticles (CS-MgONP) showed an adsorption capacity of 237.5 mg/g for MO, with the adsorption process best described by the Langmuir isotherm and pseudo-second-order kinetics. ijcce.ac.ir Biomass derivatives, such as biochar derived from tannin-rich grape biomass, have demonstrated outstanding adsorption performance for anionic dyes. researchgate.net

Nanostructured and Hybrid Adsorbents

Nanostructured and hybrid materials offer enhanced adsorption properties due to their unique structures and high surface areas. Nanoparticles are effective for MO uptake and are frequently incorporated into composite adsorbents. bohrium.comresearchgate.net Hybrid spherical silica (B1680970) adsorbents have been investigated, showing the highest adsorption capacity for MO at pH 2 (45.05 mg/g), with the kinetics fitting a pseudo-second-order model, suggesting chemical adsorption limited by film diffusion. researchgate.net Polyaniline nanofibers (PANI NFs), a nanostructured conducting polymer, have been synthesized and utilized for MO removal, exhibiting an equilibrium adsorption capacity of 312.8 mg/g in batch studies at pH 4. researchgate.netnih.gov Magnetic nanoparticles, such as MgFe₂O₄, have also been studied for MO adsorption, showing a maximum adsorption of 56.54 mg/g and fitting the Freundlich isotherm and pseudo-second-order kinetics. jwent.net Another study reported a qmax of 181.34 mg/g for MgFe₂O₄. jwent.net The chitosan-based magnesium oxide nanoparticles composite (CS-MgONP) also falls under the category of hybrid adsorbents. ijcce.ac.ir

Here is a table summarizing some of the reported adsorption capacities of different materials for Methyl orange:

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Isotherm Model Fitted | Kinetic Model Fitted | Source |

| Activated Carbon from Acacia crassicarpa bark | 10.36 | Langmuir | Not specified | vjol.info.vn |

| Nanoporous carbon from agricultural wastes | 367.83 (at 298 K) | Langmuir | Not specified | mdpi.com |

| Porous carbon from Potassium Citrate (PC-900) | 927 | Langmuir | Pseudo-second-order | acs.org |

| Commercial Activated Carbon | 129.8 | Langmuir | Pseudo-second-order | mdpi.com |

| Crude Bentonite | 308 (at pH=3) | Langmuir-Freundlich, Baudu | Not specified | ijcce.ac.ir |

| Hybrid Spherical Silica | 45.05 (at pH 2) | Not specified | Pseudo-second-order | researchgate.net |

| Polyaniline Nanofibers (PANI NFs) | 312.8 (at pH 4, batch) | Langmuir | Pseudo-second-order | researchgate.net |

| Chitosan-based Magnesium Oxide Nanoparticles (CS-MgONP) | 237.5 | Langmuir | Pseudo-second-order | ijcce.ac.ir |

| MgFe₂O₄ Magnetic Nanoparticles | 56.54 / 181.34 | Freundlich | Pseudo-second-order | jwent.net |

Adsorption Mechanisms and Interfacial Interactions

The adsorption of Methyl orange onto various materials is governed by several mechanisms, with electrostatic interactions and surface charge effects playing a significant role, particularly for this anionic dye. scholaris.capolito.it

Electrostatic Interactions and Surface Charge Effects

Methyl orange is an anionic dye, and its interaction with adsorbent surfaces is strongly influenced by the surface charge, which is often pH-dependent. sapub.org Electrostatic interaction is a predominant mechanism for the adsorption of ionic or ionizable adsorbates on surfaces with opposing charges. scholaris.capolito.it

For heat-treated palygorskite clay, the adsorption mechanism is temperature-dependent. At lower temperatures (<300 °C), hydrogen bonding between the sulfonate groups of MO and protons from bound water is important. bohrium.comresearchgate.net However, at higher temperatures (>400 °C), electrostatic interaction between dye-Mg²⁺ complexes and the negatively charged clay surface becomes the dominant mechanism. bohrium.comresearchgate.net This electrostatic interaction is reported to strengthen with increasing calcination temperature, attributed to the increased leaching of metal ions and a more strongly negatively charged surface. bohrium.comresearchgate.net

The pH of the solution significantly impacts both the structure of the dye and the surface charge of the adsorbent. sapub.org At lower pH values (acidic conditions), the adsorbent surface may become more positively charged, and the anionic MO molecules can be protonated, enhancing electrostatic attraction and thus adsorption. sapub.org Conversely, at higher pH values, the adsorbent surface tends to be more negatively charged, leading to electrostatic repulsion of the anionic dye molecules and consequently lower adsorption efficiency. sapub.orgmdpi.com High concentrations of MO can also lead to increased repulsive electrostatic forces between dye molecules and the adsorbent surface, potentially reducing removal efficiency. mdpi.com

Besides electrostatic interactions, other mechanisms such as hydrogen bonding and π-π EDA interaction can also contribute to the adsorption of Methyl orange depending on the nature of the adsorbent material. bohrium.comresearchgate.netmdpi.com

Hydrogen Bonding and Van der Waals Forces

Hydrogen bonding and Van der Waals forces play a significant role in the adsorption of Methyl orange onto various adsorbents. Studies using dispersion-corrected density functional theory (DFT-D3) have demonstrated the importance of these interactions in the removal of MO by materials such as mesoporous pulp waste and polyaniline. nih.gov The pH of the solution can strongly influence the involvement of physical forces like hydrogen bonding and Van der Waals forces in the adsorption process. orientjchem.orgresearchgate.net For instance, the pH-dependent adsorption of MO onto wheat bran, coupled with FTIR analysis, indicates the possible involvement of these forces. orientjchem.orgresearchgate.net

Role of Adsorbent Functional Groups and Surface Chemistry in MO Binding

The functional groups and surface chemistry of an adsorbent significantly impact its ability to bind Methyl orange. The presence and nature of functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, can facilitate interactions with the MO molecule through mechanisms like hydrogen bonding and electrostatic attraction. slu.seresearchgate.netmdpi.comorientjchem.orgresearchgate.net For instance, FTIR analysis can identify the functional groups present on the adsorbent surface before and after MO adsorption, providing insights into the binding mechanisms. orientjchem.orgresearchgate.netimist.mamdpi.comncsu.edu The surface charge of the adsorbent, often characterized by its point of zero charge (PZC), also plays a vital role, as it influences electrostatic interactions with the anionic MO dye. sci-hub.seorientjchem.orgresearchgate.netimist.mamdpi.commdpi.com Surface modification of adsorbents, such as functionalization with groups like 3-aminopropyl-triethoxysilane (APTES), can introduce or enhance functional groups, leading to improved MO adsorption capacity primarily through electrostatic interactions. slu.se The adsorption capacity is influenced by both the physical properties (surface area, pore size) and chemical properties (functional groups, surface charge) of the adsorbent. scholaris.ca

Adsorption Isotherms and Thermodynamic Analysis

Adsorption isotherms describe the equilibrium relationship between the amount of MO adsorbed onto the solid phase and the concentration of MO remaining in the liquid phase at a constant temperature. ekb.egbioline.org.br Thermodynamic analysis provides information about the spontaneity and energy changes associated with the adsorption process. mdpi.comimist.maijcce.ac.ir

Isotherm Modeling (e.g., Langmuir, Freundlich, Temkin, Baudu Models)

Various isotherm models are applied to analyze the equilibrium adsorption data of Methyl orange on different adsorbents. Commonly used models include Langmuir, Freundlich, Temkin, and Baudu models. mdpi.comekb.egbioline.org.brmacsenlab.comguidechem.comajol.infoijcce.ac.irinfona.plsemanticscholar.orgasianpubs.orgorientjchem.org

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. ekb.egsemanticscholar.org Many studies have found the Langmuir model to provide a good fit for MO adsorption, suggesting a monolayer coverage. nih.govmdpi.commdpi.commdpi.combioline.org.brijcce.ac.irsemanticscholar.orgasianpubs.orgorientjchem.orgresearchgate.netekb.eg For example, the adsorption of MO onto magnetic resin of chitosan microspheres and organo-silica nanoparticles functionalized by a gemini (B1671429) surfactant was well-described by the Langmuir model, indicating monolayer adsorption. nih.govmdpi.com

The Freundlich model, on the other hand, describes multilayer adsorption on heterogeneous surfaces. ekb.egsemanticscholar.org In some cases, the Freundlich model has been found to best represent the adsorption of MO, particularly on adsorbents with heterogeneous surfaces like coal fly ash or bentonite. imist.maajol.infosemanticscholar.orgorientjchem.orgnih.gov

Other models like Temkin and Baudu are also used to evaluate MO adsorption data, providing insights into the heat of adsorption and surface properties. imist.mabioline.org.brijcce.ac.irsemanticscholar.orgorientjchem.org Some studies have found that models like Langmuir-Freundlich and Baudu can very well describe MO adsorption isotherms, indicating the complexity and potential heterogeneity of the adsorption system. ijcce.ac.ir

Here is an example of adsorption capacity data from a study on Methyl orange adsorption onto chitosan–Palmer Amaranth biochar composite microspheres at different temperatures, fitted using the Langmuir model: mdpi.com

| Temperature (°C) | Maximum Adsorption Capacity (mg/g) |

| 25.0 | 495.0 |

| 35.0 | 537.1 |

| 45.0 | 554.3 |

Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) and Adsorption Spontaneity

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to understand the spontaneity and nature of the Methyl orange adsorption process. slu.semdpi.commdpi.comimist.maijcce.ac.irresearchgate.netnih.gov

A negative value of ΔG° indicates that the adsorption process is spontaneous. slu.semdpi.commdpi.comijcce.ac.irresearchgate.netnih.gov Studies consistently report negative ΔG° values for MO adsorption on various adsorbents, confirming its spontaneous nature. slu.semdpi.commdpi.comijcce.ac.irresearchgate.netnih.gov

The sign of ΔH° reveals whether the adsorption is exothermic (ΔH° < 0) or endothermic (ΔH° > 0). An endothermic process suggests that higher temperatures favor adsorption, while an exothermic process is more favorable at lower temperatures. mdpi.comorientjchem.orgresearchgate.netekb.eginfona.plnih.gov Research findings on the enthalpy of MO adsorption vary depending on the adsorbent. Some studies report endothermic adsorption, where the adsorption capacity increases with temperature. slu.semdpi.commdpi.comijcce.ac.irnih.gov Others indicate exothermic adsorption, with capacity decreasing as temperature rises. imist.maekb.eginfona.plresearchgate.net

The change in entropy (ΔS°) provides information about the randomness at the solid-solution interface during adsorption. A positive ΔS° suggests increased randomness. nih.gov

The magnitude of ΔG° and ΔH° can also provide clues about the nature of the adsorption, whether it is primarily physical (physisorption) or chemical (chemisorption). slu.senih.gov

Adsorption Kinetics and Mass Transfer Studies

Adsorption kinetics investigates the rate at which Methyl orange is adsorbed onto the adsorbent and the factors affecting this rate, while mass transfer studies examine the mechanisms by which MO molecules move from the bulk solution to the adsorbent surface. mdpi.commdpi.comncsu.edumdpi.comekb.egmacsenlab.comguidechem.comajol.infonih.gov

The adsorption process typically involves several steps: mass transfer of MO molecules from the bulk solution to the external surface of the adsorbent, diffusion of MO into the pores of the adsorbent (intraparticle diffusion), and adsorption of MO onto the active sites on the internal surface. mdpi.cominfona.plnih.gov

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are widely used to analyze the adsorption rate data. orientjchem.orgresearchgate.netncsu.edumdpi.combioline.org.brajol.infosemanticscholar.orgasianpubs.orgresearchgate.netekb.egnih.gov Many studies have found that the pseudo-second-order kinetic model provides a better fit for MO adsorption on various adsorbents, suggesting that the adsorption rate is controlled by the chemical adsorption process involving valence forces through electron sharing or exchange between the adsorbent and adsorbate. researchgate.netmdpi.comorientjchem.orgresearchgate.netncsu.eduijcce.ac.irajol.infosemanticscholar.orgasianpubs.orgresearchgate.netekb.egnih.gov

The contact time between the adsorbent and the MO solution is a crucial parameter influencing the adsorption capacity and the time required to reach equilibrium. orientjchem.orgresearchgate.netmdpi.comncsu.edumdpi.comijcce.ac.irajol.infoinfona.plresearchgate.netnih.gov Initially, the adsorption is rapid due to the availability of abundant active sites. ijcce.ac.irajol.info As adsorption progresses, the rate slows down as the active sites become saturated. ijcce.ac.irajol.infoinfona.pl The equilibrium time varies depending on the adsorbent and experimental conditions. mdpi.commdpi.comijcce.ac.irajol.info

Mass transfer studies, including the liquid film diffusion model and intraparticle diffusion model, help to identify the rate-limiting step of the adsorption process. mdpi.comnih.gov The adsorption kinetics can be controlled by external mass transfer, intraparticle diffusion, or a combination of both. mdpi.comnih.gov

Here are some examples of kinetic parameters and correlation coefficients from studies:

Methyl Orange Adsorption onto Wheat Bran: orientjchem.orgresearchgate.net

| Kinetic Model | Rate Constant | R² |

| Pseudo-first-order | k₁ = 1.34 x 10⁻² min⁻¹ | |

| Pseudo-second-order | k₂ = 2.93 x 10⁻³ g/mg·min |

Methyl Orange Adsorption onto Chitosan–Palmer Amaranth Biochar Composite Microspheres: researchgate.netmdpi.com

| Kinetic Model | R² |

| Pseudo-second-order | Well fitted |

Methyl Orange Adsorption onto Commercial Bentonite: ajol.info

| Kinetic Model | R² |

| Pseudo-first-order | Well fitted |

Methyl Orange Adsorption onto Nitrogen-Rich Activated Carbon (PAnAC): mdpi.comnih.gov

| Kinetic Model | R² |

| Pseudo-second-order | Better fit |

Computational Chemistry and Molecular Modeling of Methyl Orange

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to study the electronic structure of molecules and materials. For methyl orange, DFT calculations provide insights into its electronic properties, adsorption characteristics, dissociation pathways, and spectroscopic features doi.orgkaust.edu.sa.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO, Energy Gap)

DFT studies are crucial for understanding the electronic structure of methyl orange, including the characteristics of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) chemmethod.com. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a key parameter that relates to a molecule's chemical stability and reactivity chemmethod.comdergipark.org.tr. A smaller energy gap generally indicates higher reactivity chemmethod.comdergipark.org.tr. Studies have shown that the addition of methyl groups can influence the energy gap of methyl orange derivatives, suggesting the potential for creating molecules with altered electronic configurations chemmethod.comchemmethod.com. The HOMO represents the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons dergipark.org.tr. Analysis of HOMO and LUMO orbitals helps predict possible active sites for interactions nih.govacs.org. For methyl orange, the HOMO-LUMO gap has been reported, with one study indicating a value of 2.01 eV, suggesting it is visible-light active nih.gov. Another study using a different basis set reported a calculated HOMO-LUMO gap of 3.0785 eV chemmethod.com.

Adsorption Energy and Intermolecular Interactions

DFT calculations are used to determine the adsorption energy of methyl orange on various surfaces, which quantifies the strength of the interaction between the dye molecule and the adsorbent material doi.org. These studies help elucidate the nature of intermolecular interactions involved in the adsorption process, such as electrostatic interactions, hydrogen bonding, π-π interactions, and van der Waals forces doi.orgacs.org. For instance, theoretical investigations have shown that the adsorption energy of anionic dyes like methyl orange can increase with nitrogen-doped carbon materials, with the pyrrolic-N site exhibiting a high adsorption energy for methyl orange nih.govresearchgate.net. The interaction between adsorbents and methyl orange can involve synergistic effects of physical and chemical interactions, including electron sharing and exchange researchgate.net. DFT studies have supported experimental findings regarding the stronger binding of methyl orange to functionalized adsorbents compared to non-functionalized ones kaust.edu.sa.

Dissociation and Proton Transfer Mechanisms

DFT is employed to investigate the mechanisms of methyl orange dissociation and proton transfer, which are fundamental to its function as a pH indicator researchgate.net. These studies can analyze properties such as bond dissociation energies and proton affinities researchgate.net. Quantum chemical calculations, including TD-DFT, have been used to study the dissociation of methyl orange in aqueous solutions and have provided theoretical evidence for the formation of an intramolecular dihydrogen bond, which can influence the stability of different species researchgate.netpnnl.gov. The color change of methyl orange with pH is attributed to the protonation of a nitrogen atom in the azo bond in acidic conditions, which alters its light absorption properties chemmethod.com.

Spectroscopic Property Prediction and Validation

DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict the spectroscopic properties of methyl orange, such as its UV-Vis absorption spectra researchgate.netpnnl.govmit.edu. These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational models and gain a deeper understanding of the electronic transitions responsible for the observed colors researchgate.netpnnl.gov. TD-DFT calculations have been shown to retrieve the dominant features of the spectrophotometric attributes of methyl orange species researchgate.netpnnl.gov. Studies have investigated the effect of solvent composition on the UV-Vis spectrum of methyl orange, observing shifts in the absorbance band researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions in a dynamic environment, such as in solution or at an interface kaust.edu.sa. For methyl orange, MD simulations provide insights into its adsorption dynamics and the formation of aggregates nih.govresearchgate.net.

Adsorption Dynamics and Aggregate Formation

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Methyl orange | 23673835 |

Data Tables

While detailed numerical data tables from the search results were limited to specific experimental conditions or comparisons between different compounds/modified materials, the following table summarizes representative findings related to adsorption capacity, which is often a key outcome of studies involving computational modeling of adsorption.

| Adsorbent Material | Maximum Adsorption Capacity for Methyl Orange (mg/g) | Conditions (if specified) | Source |

| Biomass-derived carbon adsorbent | Up to 269.58 | Initial concentration 200 mg/L nih.govresearchgate.net | nih.govresearchgate.net |

| Activated biochar | 109.5 | pH 2, 25 °C, 100 mg/L initial conc. researchgate.net | researchgate.net |

| Cinnamic acid modified bentonite (B74815) | 99.3 | 25 °C mdpi.com | mdpi.com |

| Organo-Silica Nanoparticles (G16-SiNPs) | 665 | 298 K, 700 mg/L initial conc. nih.gov | nih.gov |

| Green rust (stabilized) | 93.18 | 25 °C, pH 7, 10-200 mg/L initial conc. rsc.org | rsc.org |

Influence of Material Geometry and Curvature on Interfacial Interactions

The geometry and curvature of materials can significantly influence their interfacial interactions with molecules like methyl orange, particularly in adsorption processes. Computational studies, often employing density functional theory (DFT), are used to investigate the nature and feasibility of these adsorption processes and the interactions of methyl orange dye molecules with adsorbent surfaces. rsc.org

For example, DFT calculations have been performed to study the adsorption of methyl orange on boron nitride nanosheets (BNNSs). rsc.org These studies suggest that the adsorption process is physical in nature, driven by strong electrostatic attraction between the negatively charged methyl orange and positively charged BNNSs. rsc.org The calculations also indicated a negative charge transfer from methyl orange to the BNNSs, suggesting high chemical activity and a decrease in the band gap after adsorption. rsc.org

The influence of material geometry, such as the difference between spherical and rod-shaped nanoparticles, on the adsorption thermodynamics of molecules has been explored in theoretical and experimental studies, although not specifically for methyl orange in the provided results. rsc.org However, the principles and computational methods used in such studies are applicable to understanding how the curvature and shape of materials affect their interactions with methyl orange during adsorption. Statistical physical modeling can also provide analytical interpretations of methyl orange adsorption on materials like bentonite, offering insights into interaction geometry and adsorption energies. researchgate.netresearchgate.net This modeling can help define the geometric orientation (horizontal or vertical) and the mechanism (multi-docking and multi-molecular) of adsorbed molecules based on parameters derived from experimental data. researchgate.net

Quantum Chemical Methods and Semi-Empirical Approaches (e.g., MNDO, AM1, PM3)

Quantum chemical methods, including both ab initio and semi-empirical approaches, are widely used to study the properties and behavior of methyl orange. Semi-empirical methods like MNDO, AM1, and PM3 are simplified versions of Hartree-Fock theory that use empirical parameters to improve performance and are computationally less expensive than ab initio methods, making them suitable for larger molecules. uni-muenchen.dewikipedia.org

Studies have employed these methods for various purposes related to methyl orange, including geometry optimization and the calculation of electronic and spectroscopic properties. For instance, semi-empirical calculations, along with DFT and molecular mechanics methods, have been used to determine the minimal energy conformations of methyl orange and compare them to experimental X-ray data. upt.ro The AM1 semi-empirical method, in particular, has shown good agreement with crystallographic data for the torsion angle between the phenyl rings of methyl orange. upt.ro

MNDO programs have been used to calculate the spectra of resonance structures of methyl orange, contributing to the understanding of its dissociation mechanisms. researchgate.netaipublications.com While semi-empirical methods like MNDO, AM1, and PM3 tend to underestimate vertical excitation energies compared to higher-level ab initio methods, they can still provide valuable insights into the electronic structure and properties of methyl orange. researchgate.net More recent semi-empirical methods, such as the orthogonalization-corrected methods (OM1, OM2, OM3), have shown improved performance for ground-state properties and excited states. researchgate.netmpg.de

Density Functional Theory (DFT) is another quantum chemical method frequently applied to methyl orange. DFT calculations, often using specific functionals like B3LYP and basis sets such as 6-311++G(d,p), have been used to investigate the electronic and thermal properties of methyl orange, including the impact of structural modifications like the addition of methyl groups. chemmethod.comchemmethod.com DFT has also been used in conjunction with solvation models to calculate properties like the pKa of methyl orange in aqueous solution, with some functionals showing excellent agreement with experimental values. sid.ir

Solvent Effects and Environmental Influence Modeling

Solvent effects and environmental influences play a crucial role in the behavior of methyl orange, impacting its structure, electronic properties, and interactions. Computational modeling is employed to understand these effects, including solvation and the influence of the surrounding environment on processes like adsorption and dissociation.

The color change of methyl orange, a well-known pH indicator, is a direct result of environmental influence, specifically the pH of the solution, which affects its protonation state. chemmethod.comvaia.com Computational chemistry can be used to model the dissociation mechanisms and predict properties like the pKa, which is essential for understanding its indicator behavior. researchgate.netsid.ir Calculations of pKa values using DFT and solvation models, such as the SM8 solvation model, have been performed for methyl orange in aqueous solutions. sid.ir These studies involve calculating the Gibbs free energies of the different protonation states in both the gas phase and solution to determine the dissociation constant. sid.ir

Solvent interactions, including specific hydrogen-bonding interactions, can influence the absorption spectrum of methyl orange. cdnsciencepub.comresearchgate.net Computational analysis of the visual spectrum in different solvents has shown that the observed blue shift in the absorption maximum upon addition of organic solvents or binding to proteins/micelles is related to changes in the relative intensities of component bands, which are assigned to different solvated species. cdnsciencepub.comresearchgate.net The free energies of interconversion between these species in various hydrogen-bonding solvents have been correlated with solvent properties like surface tension. cdnsciencepub.comresearchgate.net

Modeling of adsorption processes of methyl orange from aqueous solutions onto various materials also incorporates solvent effects and the influence of the environment. Molecular dynamics simulations, for instance, can include water molecules to replicate experimental conditions and simulate the environment in which dye molecules adsorb onto a surface. rsc.org Computational modeling, combined with experimental adsorption studies, helps to understand the thermodynamics of the adsorption process, including changes in Gibbs free energy, enthalpy, and entropy in the aqueous environment. mdpi.comresearchgate.netjwent.netsapub.org These thermodynamic parameters provide insights into the spontaneity and nature (physical or chemical) of the adsorption. mdpi.comresearchgate.netjwent.net The pH of the environment is a critical factor influencing methyl orange adsorption, as it affects the charge state of both the dye and the adsorbent material. rsc.orgresearchgate.netinfona.plresearchgate.net

The impact of the environment on the toxicity and degradation of methyl orange can also be investigated using computational approaches, such as in silico testing for toxicity predictions. researchgate.net

Advanced Analytical Methodologies for Methyl Orange Research

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of methyl orange and its related products in various samples. When coupled with a Diode Array Detector (DAD), it provides both quantitative data and UV-Vis spectral information, enhancing the confidence of peak identification. researchgate.netsemanticscholar.org

This method is widely applied in monitoring the photocatalytic degradation of methyl orange, allowing researchers to track the disappearance of the parent dye and the emergence of degradation products over time. researchgate.net A typical HPLC-DAD analysis for methyl orange involves a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like ammonium (B1175870) acetate (B1210297) buffer or water with phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol).

The DAD detector is set to monitor specific wavelengths corresponding to the maximum absorbance of methyl orange (around 464 nm) and its potential degradation products. researchgate.net For instance, a developed HPLC-DAD method for the simultaneous determination of Congo Red and Methyl Orange used detection wavelengths of 428 nm for methyl orange. The retention time under specific chromatographic conditions is used for identification, while the peak area provides quantitative information. researchgate.net The spectral data from the DAD can confirm the identity of the peaks by comparing them with the spectra of known standards. researchgate.net

Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC where a surfactant is added to the aqueous mobile phase at a concentration above its critical micelle concentration (CMC). wikipedia.orgsemanticscholar.org This creates a "pseudo-stationary phase" of micelles, which alters the separation mechanism and offers unique advantages.

One of the primary benefits of MLC is its ability to directly analyze complex biological fluids like serum and urine, as the micelles can solubilize proteins and other matrix components, often eliminating the need for extensive sample preparation. wikipedia.orgsemanticscholar.orgjapsonline.com This technique is particularly useful for the analysis of pharmaceutical compounds. wikipedia.org MLC can enhance the retention and selectivity for a variety of solutes, including charged and neutral molecules, that may be difficult to separate using conventional HPLC. wikipedia.org It is considered a "green" chromatography technique as it often reduces the need for toxic organic solvents. longdom.org While specific applications for methyl orange are not extensively detailed, the principles of MLC make it a suitable method for analyzing methyl orange in complex matrices, offering an alternative to traditional ion-pairing or reversed-phase methods with improved peak shape, especially for ionic compounds like methyl orange. wikipedia.orgchromatographyonline.com

Column chromatography and paper chromatography are fundamental and effective techniques used for the separation of dye mixtures containing methyl orange. These methods operate on the principle of differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography is frequently used to separate methyl orange from other dyes, such as methylene (B1212753) blue. scribd.comblogspot.comyoutube.com In a typical setup, a glass column is packed with a solid adsorbent, which acts as the stationary phase (e.g., alumina). scribd.comblogspot.com The dye mixture is loaded onto the top of the column and an appropriate solvent (the mobile phase or eluent), such as ethanol (B145695), is passed through it. scribd.com The separation occurs because the components of the mixture have different affinities for the stationary phase and different solubilities in the mobile phase. blogspot.com For example, when separating a mixture of methyl orange and methylene blue on an alumina (B75360) column with ethanol as the eluent, methylene blue, being less polar, travels down the column faster, while the more polar methyl orange is adsorbed more strongly to the polar alumina and moves slower. blogspot.com A subsequent change in the mobile phase to a more polar solvent like water can then be used to elute the methyl orange. blogspot.com

Paper Chromatography is another simple yet effective technique for separating dyes. doctortang.comoncoursesystems.com In this method, the stationary phase is a strip of chromatography paper. scribd.com A spot of the dye mixture, such as "screened methyl orange" (a mixture of methyl orange and indigo (B80030) carmine (B74029) or xylene cyanol), is applied near the bottom of the paper. scribd.comweebly.com The edge of the paper is then dipped into a solvent (mobile phase), which travels up the paper by capillary action. oncoursesystems.comweebly.com As the solvent moves, it dissolves the dye mixture and carries it up the paper. The separation is based on the differential solubility of the dyes in the solvent and their attraction to the paper fibers. weebly.com Dyes that are more soluble in the solvent and less attracted to the paper will travel further up the paper, resulting in distinct colored spots. scribd.comweebly.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used to identify the components. scribd.com

Mass Spectrometry for Metabolite and Degradation Product Identification

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is an indispensable tool for the identification of metabolites and degradation products of methyl orange. researchgate.netmdpi.com This powerful analytical method provides the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of intermediate compounds formed during biological or chemical degradation processes.

During the degradation of methyl orange, the complex dye molecule is broken down into smaller, often colorless, aromatic compounds. MS analysis of samples collected at different stages of the degradation process can identify these intermediates, providing crucial insights into the degradation pathway. nih.gov

For example, studies on the degradation of methyl orange have used MS to identify key intermediates such as:

N,N-dimethyl-p-phenylenediamine nih.gov

Sulfanilic acid (4-aminobenzenesulfonic acid) researchgate.netnih.gov

N,N-dimethylbenzenamine nih.gov

In one study, GC-MS analysis identified N,N-dimethylbenzene-1,4-diamine as a reduction product, while LC-MS was necessary to detect 4-aminobenzenesulfonic acid, which has a high boiling point. researchgate.net Another investigation using triple quadrupole mass spectrometry detected intermediate products with m/z peaks at 121, 136, and 172, corresponding to N,N-dimethylbenzenamine, N,N-dimethyl-p-phenylenediamine, and sulfanilic acid, respectively. nih.gov The combination of chromatographic separation with the high sensitivity and specificity of mass spectrometry allows for the confident identification of these products even at low concentrations, thereby elucidating the step-by-step mechanism of methyl orange breakdown. nih.govnih.gov

Table 2: Identified Degradation Products of Methyl Orange by Mass Spectrometry

| Identified Compound | Molecular Formula | Detected m/z | Analytical Technique | Reference |

|---|---|---|---|---|

| N,N-dimethylbenzenamine | C₈H₁₁N | 121 | Mass Spectrometry | nih.gov |

| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136 | Mass Spectrometry | nih.gov |

| Sulfanilic acid | C₆H₇NO₃S | 172 | Mass Spectrometry | nih.gov |

| N,N-dimethylbenzene-1,4-diamine | C₈H₁₂N₂ | - | GC-MS | researchgate.net |

| 4-aminobenzenesulfonic acid | C₆H₇NO₃S | - | LC-MS | researchgate.net |

Extractive Colorimetric Methods for Analytical Quantification

Extractive colorimetric, or spectrophotometric, methods represent a classical and effective approach for the quantification of methyl orange, particularly in aqueous samples. These methods are predicated on the principle of ion-pair formation, followed by the extraction of the resulting complex into an immiscible organic solvent for subsequent colorimetric analysis.

The fundamental basis of this technique lies in the anionic nature of methyl orange in solution. The sulfonate group (-SO₃⁻) of the methyl orange molecule can form a stable, electrostatically-bound ion-pair with a large counter-ion of opposite charge, typically a cation. This process converts the water-soluble anionic dye into a neutral complex that is soluble in organic solvents.

The general procedure involves several key steps:

pH Adjustment: The aqueous sample containing methyl orange is first treated with a buffer solution to achieve a specific pH. This is crucial for ensuring the dye is in its appropriate ionic state and for optimizing the ion-pair formation.

Ion-Pair Formation: A suitable cationic reagent, often a cationic surfactant or a large organic cation, is added in excess to the sample. This reagent stoichiometrically reacts with the methyl orange anions to form a neutral ion-pair complex.

Solvent Extraction: An immiscible organic solvent, such as chloroform (B151607) or dichloromethane (B109758), is added to the aqueous solution. researchgate.net The mixture is vigorously agitated, allowing the newly formed, charge-neutral ion-pair complex to transfer from the aqueous phase to the organic phase. researchgate.net

Phase Separation: After extraction, the two liquid phases are allowed to separate. The organic layer, now containing the colored complex, is carefully collected.

Spectrophotometric Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorption (λmax) for the ion-pair complex. This wavelength is typically in the visible region, often around 415-427 nm. researchgate.netnih.gov The intensity of the color in the organic phase is directly proportional to the concentration of the methyl orange in the original sample, in accordance with the Beer-Lambert law.

Detailed Research Findings

While this method is well-established, much of the detailed research literature describes its application in the determination of cationic species using methyl orange as the ion-pairing and chromogenic agent. The principles, however, are identical and directly applicable to the quantification of methyl orange itself by using a standard cationic reagent.

For instance, a common application involves the determination of cationic surfactants in water. In this context, the cationic surfactant is the analyte, and a known concentration of methyl orange is used as the reagent. The formed complex is extracted into chloroform, and its absorbance is measured at approximately 415 nm. The reaction involves the formation of a chloroform-soluble complex between the cationic surfactant and the methyl orange anion under acidic conditions (pH 3).

Similarly, studies on the analysis of pharmaceutical compounds containing basic nitrogen atoms utilize this method. For example, the quantification of drugs like citalopram (B1669093) and dapotextine has been achieved by reacting them with methyl orange at pH 3.0-5.0 to form a yellow ion-pair complex. researchgate.net This complex is then extracted into dichloromethane and its absorbance is measured at 422 nm. researchgate.net The stoichiometric ratio of the drug to methyl orange in these complexes is typically found to be 1:1. researchgate.net

These examples demonstrate the robustness of the ion-pair extractive colorimetric technique. For the specific quantification of methyl orange, the procedure would be inverted: the methyl orange would be the analyte, and a standard solution of a suitable cationic compound, such as cetylpyridinium (B1207926) chloride or cetyl trimethylammonium bromide, would serve as the precipitating and extracting agent. researchgate.netoaji.net The absorbance of the extracted complex in the organic phase would then be correlated to the concentration of methyl orange in the sample.

The selection of the appropriate cationic reagent and organic solvent is critical for achieving high sensitivity and selectivity. The chosen organic solvent should efficiently extract the ion-pair complex while minimizing the extraction of the free methyl orange anion.

Below are data tables illustrating the analytical parameters obtained in representative studies using extractive colorimetry involving methyl orange as an ion-pairing agent.

Table 1: Analytical Parameters for the Extractive Spectrophotometric Determination of Basic Drugs Using Methyl Orange

| Parameter | Citalopram | Dapotextine |

| λmax (nm) | 422 | 422 |

| Beer's Law Limit (µg/mL) | 1.2 - 4.8 | 0.4 - 4.0 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 3.5 x 10⁴ | 5.6 x 10⁴ |

| Sandell's Sensitivity (µg cm⁻²) | 0.01 | 0.006 |

| Limit of Detection (LOD) (µg/mL) | 0.28 | 0.11 |

| Limit of Quantification (LOQ) (µg/mL) | 0.84 | 0.32 |

| Stoichiometric Ratio (Drug:MO) | 1:1 | 1:1 |

| Data derived from a study on the determination of specific drugs using methyl orange. researchgate.net |

Table 2: Key Reagents and Conditions in Extractive Colorimetric Methods Involving Methyl Orange

| Analyte Type | Cationic Reagent Example | pH | Organic Solvent | λmax (nm) |

| Cationic Surfactant | Analyte itself | 3.0 | Chloroform | 415 |

| Tropicamide | Analyte itself | Acidic | Chloroform | 427 |

| Citalopram | Analyte itself | 5.0 | Dichloromethane | 422 |

| Dapotextine | Analyte itself | 3.0 | Dichloromethane | 422 |

| This table summarizes typical conditions from various studies where cationic analytes are quantified using methyl orange. researchgate.netnih.gov |

Complexation and Supramolecular Interactions of Methyl Orange

Host-Guest Chemistry with Macrocyclic Receptors

Methyl orange forms inclusion complexes with various macrocyclic receptors, where the dye molecule or a part of it is encapsulated within the cavity of the host molecule. This host-guest chemistry is influenced by the size and nature of the host cavity and the chemical structure of methyl orange, which can exist as an anion or a zwitterion depending on the pH macsenlab.comtandfonline.comtandfonline.com.

Cyclodextrin (B1172386) Inclusion Complexation (e.g., β-Cyclodextrin, Cyclodextrin Dimers)

Cyclodextrins (CDs), cyclic oligosaccharides with hydrophobic inner cavities, are common hosts for methyl orange. Beta-cyclodextrin (β-CD), with its cavity size, is particularly relevant for complexation with methyl orange ijcps.comtandfonline.comtandfonline.com. Studies using techniques like UV-Visible absorption spectroscopy and fluorescence spectroscopy have shown the formation of inclusion complexes between methyl orange and β-CD ijcps.comtandfonline.comtandfonline.com.

In neutral-to-basic media, where methyl orange exists as an anion, β-CD can form complexes with stoichiometries of both 1:1 (guest:host) and 1:2 (guest:host) at different β-CD concentrations tandfonline.comtandfonline.com. In acidic media, where methyl orange is primarily in its zwitterionic form, typically only 1:1 complexes are observed tandfonline.comtandfonline.com. The inclusion of methyl orange within the β-CD cavity is influenced by hydrophobic and electronic interactions, with hydrogen bonding and van der Waals forces also playing significant roles ijcps.com. Molecular modeling studies support the encapsulation of the dye molecule within the CD cavity ijcps.com.

Gamma-cyclodextrin (γ-cyclodextrin) has also been shown to form complexes with methyl orange. While β-cyclodextrin typically forms a 1:1 complex with methyl orange in water, γ-cyclodextrin can form a 1:2 complex (host:guest) oup.com.

Pillararene Binding Studies

Pillararenes, a relatively new class of macrocyclic hosts with pillar-shaped architectures and accessible cavities, have also been investigated for their binding interactions with methyl orange rsc.orgatlasofscience.orgnih.gov. Cationic water-soluble pillar fishersci.caarenes have demonstrated selective binding with hydrophobic anions, including methyl orange rsc.orgatlasofscience.orgresearchgate.net.

UV-spectroscopy has been used to study the binding of methyl orange by cationic pillar fishersci.caarenes, showing significant changes in the absorbance spectra upon guest addition rsc.orgatlasofscience.org. These studies indicate the formation of 1:1 complexes between methyl orange and cationic pillar fishersci.caarenes acs.orgresearchgate.net. 2D NMR NOESY experiments confirm the inclusion complex formation, suggesting that the hydrophobic fragment of the methyl orange guest is located within the pillar fishersci.caarene cavity, while the negatively charged sulfonate head remains outside rsc.orgresearchgate.net.